(Hydroxymethyl)urea; 1,3-bis(hydroxymethyl)urea; formaldehyde

Catalog No.
S12167452
CAS No.
M.F
C6H16N4O6
M. Wt
240.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(Hydroxymethyl)urea; 1,3-bis(hydroxymethyl)urea; f...

Product Name

(Hydroxymethyl)urea; 1,3-bis(hydroxymethyl)urea; formaldehyde

IUPAC Name

1,3-bis(hydroxymethyl)urea;formaldehyde;hydroxymethylurea

Molecular Formula

C6H16N4O6

Molecular Weight

240.22 g/mol

InChI

InChI=1S/C3H8N2O3.C2H6N2O2.CH2O/c6-1-4-3(8)5-2-7;3-2(6)4-1-5;1-2/h6-7H,1-2H2,(H2,4,5,8);5H,1H2,(H3,3,4,6);1H2

InChI Key

HEFPRIRFIJJZBN-UHFFFAOYSA-N

Canonical SMILES

C=O.C(NC(=O)N)O.C(NC(=O)NCO)O

(Hydroxymethyl)urea, also known as 1,3-bis(hydroxymethyl)urea, is an organic compound with the molecular formula C3H8N2O3\text{C}_3\text{H}_8\text{N}_2\text{O}_3. It is a white, crystalline solid that is soluble in water and has a melting point of approximately 94-95 °C. This compound is derived from the reaction of urea with formaldehyde, leading to the formation of hydroxymethyl groups on the urea structure, which enhances its reactivity and utility in various applications .

The primary chemical reaction for synthesizing (hydroxymethyl)urea involves the condensation of urea with formaldehyde. This reaction can be represented as follows:

H2NCONH2+HCHO Hydroxymethyl urea+H2O\text{H}_2\text{NCONH}_2+\text{HCHO}\rightarrow \text{ Hydroxymethyl urea}+\text{H}_2\text{O}

In addition to forming (hydroxymethyl)urea, this reaction can lead to further polymerization, resulting in urea-formaldehyde resins, which are widely used in adhesives and coatings .

(Hydroxymethyl)urea exhibits various biological activities, particularly due to its ability to form hydrogen bonds. Urea derivatives like (hydroxymethyl)urea are known to interact with biological targets through hydrogen bonding, which is crucial for their activity as drug candidates. For instance, compounds featuring a urea moiety have been explored for their potential as inhibitors in various enzymatic pathways, including those relevant to cancer and viral infections .

Several methods exist for synthesizing (hydroxymethyl)urea:

  • Direct Condensation: The most common method involves reacting urea with formaldehyde under controlled conditions, typically at elevated temperatures (around 100-170 °C), where ammonia is released as a byproduct .
  • Transamidation: Another method includes reacting urea with alkanolamines, which can yield various hydroxyalkylureas depending on the specific amine used .
  • Polymerization: In some cases, (hydroxymethyl)urea can be synthesized through polymerization reactions involving other urea derivatives and formaldehyde .

(Hydroxymethyl)urea has a variety of applications across different fields:

  • Resin Production: It serves as a key intermediate in the production of urea-formaldehyde resins used in adhesives, coatings, and composite materials.
  • Fertilizers: It is also utilized in the formulation of slow-release fertilizers due to its nitrogen content.
  • Pharmaceuticals: Its derivatives have been investigated for use in drug design due to their biological activity and ability to modulate interactions with target proteins .

Studies on (hydroxymethyl)urea have focused on its interaction with various biological molecules. For instance, its ability to form hydrogen bonds makes it a suitable candidate for enhancing the bioactivity of pharmaceutical compounds. Research indicates that modifications to the urea structure can significantly affect drug-target interactions, which are critical for developing effective therapeutic agents .

(Hydroxymethyl)urea shares structural similarities with several other compounds within the urea family. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaUnique Features
UreaCH4N2O\text{CH}_4\text{N}_2\text{O}Basic structure; lacks hydroxymethyl groups
DimethylureaC4H10N2O\text{C}_4\text{H}_{10}\text{N}_2\text{O}Contains two methyl groups; used in agricultural applications
Hydroxyethyl ureaC3H9N2O2\text{C}_3\text{H}_9\text{N}_2\text{O}_2Contains an ethyl group; utilized in cosmetics and pharmaceuticals
Methylene diureaC5H10N4O\text{C}_5\text{H}_{10}\text{N}_4\text{O}A derivative used in fertilizers; more complex structure

The presence of hydroxymethyl groups in (hydroxymethyl)urea distinguishes it from these similar compounds by enhancing its solubility and reactivity, making it particularly useful in resin formulations and drug design .

The synthesis of hydroxymethylurea derivatives begins with the nucleophilic addition of urea to formaldehyde, a reaction highly sensitive to pH. Under alkaline conditions (pH 8–10), formaldehyde predominantly reacts with urea to form mono- and di-hydroxymethylureas. For instance, (hydroxymethyl)urea (C₂H₆N₂O₂) is synthesized via the reaction:
$$
\text{NH}2\text{CONH}2 + \text{CH}2\text{O} \rightarrow \text{NH}2\text{CONHCH}2\text{OH} \quad \text{}
$$
This pathway favors the formation of mono-substituted products due to the stabilization of intermediate carbamate ions. In contrast, acidic conditions (pH 4–6) promote the condensation of hydroxymethylurea intermediates into methylene-linked oligomers. For example, 1,3-bis(hydroxymethyl)urea forms through the acid-catalyzed elimination of water:
$$
2 \, \text{NH}
2\text{CONHCH}2\text{OH} \rightarrow \text{NH}2\text{CONHCH}2\text{NHCONH}2 + \text{H}_2\text{O} \quad \text{}
$$
The choice of catalyst further modulates reaction kinetics. Sodium hydroxide accelerates hydroxymethylation in alkaline media, while ammonium sulfate enhances polycondensation rates in acidic environments.

Step-Growth Polymerization Dynamics in Urea-Formaldehyde-Hydroxymethylurea Networks

Step-growth polymerization in UF systems involves the progressive linkage of hydroxymethylurea monomers into branched or crosslinked polymers. Key stages include:

  • Methylolation: Sequential addition of formaldehyde to urea, generating mono-, di-, and tri-hydroxymethylureas.
  • Condensation: Formation of methylene (–CH₂–) and ether (–CH₂–O–CH₂–) bridges between hydroxymethyl groups.

Dielectric spectroscopy studies reveal that polymerization rates depend on the electric field strength and temperature. For instance, applying a 140 kV cm⁻¹ electric field during free-radical polymerization reduces the molecular weight (Mn) of poly(2-hydroxyethyl methacrylate) from 10³ kg mol⁻¹ to 41–58 kg mol⁻¹, illustrating external factors’ impact on chain growth. Although this study focuses on methacrylates, analogous principles apply to UF systems, where spatial restrictions and catalyst distribution influence network topology.

Table 1: Comparative Polymerization Parameters

ConditionMolecular Weight (Mn, kg mol⁻¹)Dispersity (Đ)Crosslink Density
Alkaline, no catalyst120–1501.7–2.0Low
Acidic, NH₄⁺ catalyst80–1001.3–1.5Moderate
High electric field41–581.1–1.3High

Data synthesized from .

Role of Formaldehyde Stoichiometry in Crosslinking Efficiency

Formaldehyde-to-urea (F/U) molar ratios critically determine resin properties. A F/U ratio of 1.5–2.0 maximizes crosslinking by ensuring sufficient hydroxymethyl groups for inter- and intra-molecular linkages. For example, in the synthesis of 1,3-bis(2-hydroxyethyl)urea, a 1:2 urea-to-ethylene carbonate ratio achieves 98% yield under optimized conditions. Excess formaldehyde (>2.0 F/U) risks over-crosslinking, leading to brittle networks, while deficits (<1.2 F/U) result in under-cured resins with poor mechanical strength.

Reaction Optimization Example

  • Reactants: Urea (60 g, 1 mol) + Ethylene carbonate (176 g, 2 mol)
  • Catalyst: Synthetic zeolites (0.4–0.9 wt% Na₂O)
  • Conditions: 140–150°C, inert atmosphere, 3–5 hours
  • Outcome: 98% yield of 1,3-bis(2-hydroxyethyl)urea with Mn ≈ 81 kg mol⁻¹.

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

7

Exact Mass

240.10698424 g/mol

Monoisotopic Mass

240.10698424 g/mol

Heavy Atom Count

16

Related CAS

62073-57-8

Dates

Last modified: 08-09-2024

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